molecular formula C18H17ClFN3O4S B4216646 3-[(5-Butyl-4,6-dihydroxypyrimidin-2-yl)sulfanyl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione

3-[(5-Butyl-4,6-dihydroxypyrimidin-2-yl)sulfanyl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B4216646
M. Wt: 425.9 g/mol
InChI Key: LAISOKDJISYFCZ-UHFFFAOYSA-N
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Description

3-[(5-Butyl-4,6-dihydroxypyrimidin-2-yl)sulfanyl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core, a pyrimidine ring, and a chlorofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Butyl-4,6-dihydroxypyrimidin-2-yl)sulfanyl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the chlorofluorophenyl group and the pyrimidine ring. Key steps include:

    Formation of Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Chlorofluorophenyl Group: This step often involves nucleophilic substitution reactions using chlorofluorobenzene derivatives.

    Attachment of Pyrimidine Ring: The pyrimidine ring can be introduced via condensation reactions with suitable pyrimidine precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Butyl-4,6-dihydroxypyrimidin-2-yl)sulfanyl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorofluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

3-[(5-Butyl-4,6-dihydroxypyrimidin-2-yl)sulfanyl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[(5-Butyl-4,6-dihydroxypyrimidin-2-yl)sulfanyl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione Derivatives: Compounds with similar core structures but different substituents.

    Chlorofluorophenyl Compounds: Molecules featuring the chlorofluorophenyl group, which imparts unique chemical properties.

    Pyrimidine Derivatives: Compounds containing the pyrimidine ring, known for their biological activities.

Uniqueness

3-[(5-Butyl-4,6-dihydroxypyrimidin-2-yl)sulfanyl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione is unique due to the combination of its structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[(5-butyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O4S/c1-2-3-4-10-15(25)21-18(22-16(10)26)28-13-8-14(24)23(17(13)27)9-5-6-12(20)11(19)7-9/h5-7,13H,2-4,8H2,1H3,(H2,21,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAISOKDJISYFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C(NC1=O)SC2CC(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(5-Butyl-4,6-dihydroxypyrimidin-2-yl)sulfanyl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione
Reactant of Route 2
3-[(5-Butyl-4,6-dihydroxypyrimidin-2-yl)sulfanyl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione
Reactant of Route 3
3-[(5-Butyl-4,6-dihydroxypyrimidin-2-yl)sulfanyl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione
Reactant of Route 4
3-[(5-Butyl-4,6-dihydroxypyrimidin-2-yl)sulfanyl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione
Reactant of Route 5
3-[(5-Butyl-4,6-dihydroxypyrimidin-2-yl)sulfanyl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione
Reactant of Route 6
3-[(5-Butyl-4,6-dihydroxypyrimidin-2-yl)sulfanyl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione

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